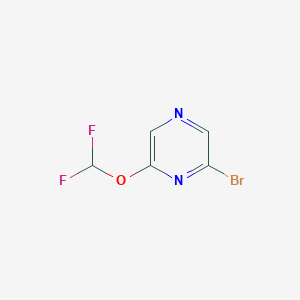

2-Bromo-6-(difluoromethoxy)pyrazine

Description

Significance of Halogenated Pyrazine (B50134) Scaffolds in Modern Chemical Synthesis

The introduction of halogen atoms, such as bromine, onto the pyrazine scaffold dramatically enhances its synthetic utility. Halogenated pyrazines serve as versatile intermediates, with the halogen atom acting as a leaving group for various cross-coupling reactions. This allows for the introduction of a wide array of functional groups, enabling the construction of complex molecular architectures. nih.govnih.gov The position of the halogen atom on the pyrazine ring can also influence the regioselectivity of these reactions, providing a powerful tool for targeted synthesis. nih.gov Furthermore, the incorporation of halogens can modulate the physicochemical properties of the resulting molecules, impacting factors like lipophilicity and metabolic stability, which are crucial in drug design. mdpi.com

Role of Difluoromethoxy Moieties in Molecular Design

The difluoromethoxy group (-OCF₂H) has become an increasingly popular substituent in medicinal chemistry and materials science. nih.gov This is due to its unique combination of properties. The fluorine atoms are highly electronegative, which can alter the electronic environment of the molecule and influence its binding affinity to biological targets. mdpi.comresearchgate.net The difluoromethoxy group is also known to enhance metabolic stability and membrane permeability, key parameters in the development of new therapeutic agents. nih.gov Its ability to act as a hydrogen bond donor further adds to its versatility in molecular design. researchgate.net The synthesis of compounds containing this moiety has been an area of active research, with various methods being developed for its introduction into organic molecules. nih.gov

Overview of Pyrazine-Based Building Blocks in Academic and Industrial Applications

Pyrazine-based building blocks are integral to the development of a wide range of functional molecules. In the pharmaceutical industry, they are found in a number of approved drugs and are a common feature in drug discovery programs. lifechemicals.comnih.gov For instance, pyrazinamide (B1679903) is a key anti-tuberculosis drug, and bortezomib, a proteasome inhibitor containing a pyrazine moiety, is used in cancer therapy. nih.gov Beyond medicine, pyrazine derivatives are utilized in the development of materials with interesting optical and electronic properties, such as polymers for photovoltaic devices. lifechemicals.commaastrichtuniversity.nl The versatility of the pyrazine scaffold, combined with the ability to introduce a variety of substituents, ensures its continued importance in both academic and industrial research. nih.govresearchgate.net

Chemical Profile of 2-Bromo-6-(difluoromethoxy)pyrazine

The compound this compound is characterized by the following structural and physicochemical properties:

| Property | Value |

| Molecular Formula | C₅H₃BrF₂N₂O |

| Molecular Weight | 224.99 g/mol |

| Boiling Point | 202.0 ± 35.0 °C at 760 mmHg |

| Density | 1.7 ± 0.1 g/cm³ |

| Flash Point | 76.0 ± 25.9 °C |

| LogP | 2.43 |

Note: Some of the data in the table is predicted from structural analogs and may require experimental validation. vulcanchem.com

Spectroscopic data confirms the structure of the compound. Key signals in the ¹H NMR spectrum appear at δ 8.16 (s, 1H) and 7.98 (s, 1H), corresponding to the protons on the pyrazine ring, and a triplet at δ 7.41 (t, J = 73.5 Hz, 1H) for the proton of the difluoromethoxy group. vulcanchem.com The ¹³C NMR and ¹⁹F NMR spectra further corroborate the assigned structure. vulcanchem.com

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A common starting material is 2,6-dichloropyrazine (B21018). vulcanchem.comsigmaaldrich.com

One reported synthetic route involves the nucleophilic substitution of one of the chlorine atoms in 2,6-dichloropyrazine with a difluoromethoxy group. This is typically achieved by reacting 2,6-dichloropyrazine with a source of the difluoromethoxide anion, such as sodium difluoromethoxide (NaOCF₂H), in a suitable solvent like dimethylformamide (DMF). vulcanchem.com The subsequent step involves the conversion of the remaining chloro group to a bromo group. This can be accomplished using a brominating agent like phosphorus tribromide (PBr₃). vulcanchem.com

Applications in Research and Development

The unique combination of a reactive bromine atom and a property-modulating difluoromethoxy group makes this compound a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

The bromine atom can be readily displaced or used as a handle in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents at the 2-position of the pyrazine ring, enabling the creation of diverse chemical libraries for screening and lead optimization in drug discovery programs.

The difluoromethoxy group, as previously mentioned, can confer desirable properties to the final molecules, including enhanced metabolic stability, improved cell permeability, and altered electronic properties that can lead to stronger binding interactions with biological targets. nih.govmdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C5H3BrF2N2O |

|---|---|

Molecular Weight |

224.99 g/mol |

IUPAC Name |

2-bromo-6-(difluoromethoxy)pyrazine |

InChI |

InChI=1S/C5H3BrF2N2O/c6-3-1-9-2-4(10-3)11-5(7)8/h1-2,5H |

InChI Key |

JXEISZBNTNCFIU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(C=N1)Br)OC(F)F |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 2 Bromo 6 Difluoromethoxy Pyrazine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrazine (B50134) Ring

Halogenated pyrazines are known to be more reactive towards nucleophiles than their corresponding pyridine (B92270) analogues. thieme-connect.de The presence of the electronegative bromine atom and the electron-withdrawing difluoromethoxy group on the pyrazine core of 2-Bromo-6-(difluoromethoxy)pyrazine further activates the ring for nucleophilic attack. The substitution can proceed through several mechanistic pathways.

Ipso-substitution is the most direct pathway for nucleophilic aromatic substitution, wherein the nucleophile attacks the carbon atom directly bonded to the leaving group (in this case, the bromine atom). The reaction generally proceeds via a two-step addition-elimination mechanism.

Addition Step: The nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the C2 position, which bears the bromine atom. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrazine ring, particularly onto the electronegative nitrogen atoms, which stabilizes the intermediate.

Elimination Step: The aromaticity of the pyrazine ring is restored by the expulsion of the bromide leaving group (Br⁻), resulting in the formation of the substituted product.

This pathway is common for a wide range of nucleophiles, including alkoxides, thiolates, and amines, leading to the direct replacement of the bromine atom.

In addition to direct ipso-substitution, halogenated aza-aromatic compounds can sometimes undergo tele-substitution, an unusual phenomenon where the incoming nucleophile ends up at a position different from the one vacated by the leaving group. While not documented specifically for this compound, studies on related 5-halo-1,2,4-triazolo[4,3-a]pyrazines have shed light on this mechanism. researchgate.net

The conditions that tend to favor the tele-substitution pathway over the ipso pathway include the use of softer nucleophiles (e.g., amines over alcohols), less polar solvents, and larger halogens on the electrophile (I > Br > Cl). researchgate.net The proposed mechanism for tele-substitution can involve the nucleophile attacking an unsubstituted ring carbon, followed by a series of proton transfers and rearrangements that ultimately lead to the expulsion of the halide from a different position. For this compound, a hypothetical tele-substitution could involve an initial attack at the C3 or C5 position.

Regioselectivity refers to the preference for a reaction to occur at one specific site over other possible sites. youtube.com In the context of SNAr on this compound, the primary site of attack is the C2 position due to the presence of the bromo leaving group (ipso-substitution). The electronic activation provided by the ring nitrogens and the difluoromethoxy group strongly directs the nucleophile to this position.

Stereoselectivity, the preferential formation of one stereoisomer over another, is generally not a factor in these SNAr reactions unless the incoming nucleophile or the final product possesses a chiral center. youtube.comkhanacademy.org The pyrazine ring itself is planar, and the addition-elimination mechanism does not typically create new stereocenters on the ring.

Cross-Coupling Reactions of this compound

The bromine atom on the pyrazine ring serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for creating carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. nih.gov For this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, or alkyl groups at the C2 position.

The catalytic cycle involves three primary steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.

Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center, displacing the halide. This step requires the presence of a base (e.g., Na₂CO₃, K₃PO₄) to activate the organoboron reagent.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

The reaction is compatible with a broad range of functional groups, making it a highly effective method for derivatizing the pyrazine core. rsc.orgmdpi.com

Table 1: Representative Examples of Suzuki-Miyaura Coupling with this compound

| Boronic Acid Partner | Base | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | K₃PO₄ | Pd(PPh₃)₄ | 1,4-Dioxane | 85 |

| 4-Methoxyphenylboronic acid | Na₂CO₃ | PdCl₂(dppf) | Toluene/H₂O | 92 |

| Thiophene-2-boronic acid | Cs₂CO₃ | Pd₂(dba)₃ / SPhos | Toluene | 88 |

Note: The data in this table is representative of typical Suzuki-Miyaura reactions on similar bromo-heteroaromatic substrates and serves for illustrative purposes.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. preprints.org This reaction provides a direct route to synthesize 2-amino-6-(difluoromethoxy)pyrazine derivatives, which are important substructures in medicinal chemistry.

Similar to the Suzuki coupling, the catalytic cycle for Buchwald-Hartwig amination involves an oxidative addition of the palladium(0) catalyst to the C-Br bond. This is followed by the coordination of the amine to the palladium(II) center and a deprotonation step mediated by a strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃). The final step is a reductive elimination that forms the C-N bond and regenerates the Pd(0) catalyst. The choice of phosphine (B1218219) ligand is crucial for the success of the reaction, with bulky, electron-rich ligands often providing the best results. researchgate.net

Table 2: Representative Examples of Buchwald-Hartwig Amination with this compound

| Amine Partner | Base | Catalyst / Ligand | Solvent | Yield (%) |

|---|---|---|---|---|

| Morpholine | NaOtBu | Pd₂(dba)₃ / BINAP | Toluene | 90 |

| Aniline | Cs₂CO₃ | Pd(OAc)₂ / Xantphos | 1,4-Dioxane | 82 |

| Benzylamine | K₃PO₄ | PdCl₂(dppf) | Toluene | 78 |

Note: The data in this table is representative of typical Buchwald-Hartwig amination reactions on similar bromo-heteroaromatic substrates and serves for illustrative purposes.

Sonogashira Coupling for Carbon-Carbon Bond Formation

The Sonogashira coupling is a powerful and widely used cross-coupling reaction to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org For this compound, this reaction offers a direct route to introduce alkynyl substituents onto the pyrazine core. The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of a base. organic-chemistry.org

Mechanism: The catalytic cycle is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle. wikipedia.org

Palladium Cycle: The cycle begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond of this compound, forming a Pd(II)-pyrazinyl complex.

Copper Cycle: Concurrently, the terminal alkyne reacts with the copper(I) salt (e.g., CuI) in the presence of the base (like triethylamine) to form a copper(I) acetylide species. This step is crucial as it deprotonates the alkyne, making it a more potent nucleophile.

Transmetalation: The copper acetylide then transfers the alkynyl group to the Pd(II)-pyrazinyl complex. This step, known as transmetalation, regenerates the copper catalyst.

Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, yielding the final product, 2-alkynyl-6-(difluoromethoxy)pyrazine, and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

While no specific studies on this compound were found, research on analogous 2-amino-3-bromopyridines demonstrates the feasibility and conditions for such transformations. scirp.orgscirp.orgresearchgate.net These studies highlight that a variety of terminal alkynes, both aromatic and aliphatic, can be successfully coupled. scirp.orgscirp.org

Table 1: Representative Conditions for Sonogashira Coupling of a Bromopyrazine Derivative

| Entry | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(CF₃COO)₂(2.5 mol%), PPh₃(5 mol%), CuI (5 mol%) | Et₃N | DMF | 100 | 96 |

| 2 | PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%) | Et₃N | Dioxane | 80 | 85 |

| 3 | Pd(OAc)₂ (2 mol%), XPhos (4 mol%), CuI (5 mol%) | Cs₂CO₃ | Toluene | 110 | 91 |

This table is illustrative and based on data for analogous bromopyridine compounds. scirp.orgscirp.orgresearchgate.net

Kumada-Corriu Coupling

The Kumada-Corriu coupling provides another essential method for C-C bond formation by reacting an organomagnesium reagent (Grignard reagent) with an organic halide. wikipedia.org This reaction, one of the earliest transition-metal-catalyzed cross-coupling methods, typically employs nickel or palladium catalysts. organic-chemistry.org For this compound, this would involve its reaction with a Grignard reagent (R-MgBr) to yield 2-alkyl/aryl-6-(difluoromethoxy)pyrazine.

Mechanism: The catalytic cycle for the Kumada-Corriu coupling is analogous to other cross-coupling reactions. nih.gov

Oxidative Addition: A low-valent metal catalyst, typically Ni(0) or Pd(0), inserts into the carbon-bromine bond of the pyrazine ring. This forms a square planar M(II) complex.

Transmetalation: The Grignard reagent then undergoes transmetalation with the metal complex. The organic group from the Grignard reagent displaces the halide on the metal center.

Reductive Elimination: The resulting diorganometal complex reductively eliminates the coupled product, forming the new C-C bond and regenerating the M(0) catalyst.

The reaction is known to be effective for coupling aryl, heteroaryl, and vinyl chlorides and bromides. organic-chemistry.org Studies on the coupling of 2-pyridyl Grignard reagents with various aryl halides have shown good to excellent yields, demonstrating the utility of this reaction for heteroaromatic systems. researchgate.net The choice of catalyst and ligands is crucial; for instance, nickel catalysts are often preferred for their economic advantage and reactivity with a range of substrates. organic-chemistry.org

Table 2: Plausible Conditions for Kumada-Corriu Coupling of this compound

| Entry | Coupling Partner (R-MgX) | Catalyst | Ligand | Solvent | Temperature (°C) |

| 1 | Phenylmagnesium bromide | NiCl₂ | dppe | THF | 60 |

| 2 | Isopropylmagnesium chloride | Pd(OAc)₂ | (1-Ad)₂P(O)H | THF | 60 |

| 3 | n-Butylmagnesium chloride | Ni(acac)₂ | PCy₃ | Dioxane | 80 |

| 4 | 4-Methoxyphenylmagnesium bromide | Pd₂(dba)₃ | SPhos | Toluene | 100 |

This table is illustrative and based on general procedures for Kumada-Corriu couplings involving aryl halides. nih.govresearchgate.netresearchgate.net

Metal-Free Catalysis in Pyrazine Derivatization

While transition-metal catalysis is dominant in cross-coupling chemistry, there is growing interest in developing metal-free alternatives to reduce cost and metal contamination in products. For pyrazine derivatization, metal-free approaches could involve activating C-H bonds or using alternative coupling partners.

One such strategy involves the use of diaryliodonium salts for the N-arylation of nitrogen-containing heterocycles like pyrazoles. nih.gov This type of reaction proceeds under mild, metal-free conditions, often just requiring a base. While this example pertains to N-arylation, similar principles could be explored for C-C or C-N bond formation on the pyrazine ring, potentially involving radical or aryne intermediates.

Another relevant metal-free approach is the direct arylation of heterocycles via a radical mechanism. For instance, the arylation of N-methylpyrrole has been achieved using phenylhydrazine (B124118) salts, which generate aryl radicals upon oxidation by air. acs.org Such a method offers operational simplicity and avoids transition-metal catalysts. Applying this concept to this compound would likely involve a radical addition to the electron-deficient pyrazine ring, followed by rearomatization. The regioselectivity of such a reaction would be a key aspect to investigate.

Electrophilic Aromatic Substitution on the Pyrazine Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for arenes, but it is significantly more challenging for electron-deficient heterocycles like pyrazine. thieme-connect.dewikipedia.org The two nitrogen atoms in the pyrazine ring exert a strong electron-withdrawing inductive effect, deactivating the ring towards attack by electrophiles. researchgate.net Furthermore, under the acidic conditions often required for SEAr (e.g., nitration, sulfonation), the nitrogen atoms are protonated, which further increases the deactivation of the ring. thieme-connect.de

For this compound, the ring is heavily deactivated. Both the bromine atom (inductive withdrawal) and the difluoromethoxy group (strong inductive withdrawal) further decrease the electron density of the pyrazine ring.

Directing Effects: If an electrophilic substitution were to occur, the directing effects of the existing substituents would need to be considered. The difluoromethoxy group, being an ether, would typically be an ortho-, para-director in benzene (B151609) systems due to resonance donation from the oxygen. However, in the highly deactivated pyrazine system, its strong inductive-withdrawing effect (-I) would dominate. The bromine atom is a deactivating ortho-, para-director. In this molecule, the C-3 and C-5 positions are available for substitution. Predicting the outcome is complex, but the reaction is generally not a favorable pathway unless the ring is activated, for example, by N-oxidation. thieme-connect.deresearchgate.net Converting one of the pyrazine nitrogens to an N-oxide can make the ring more susceptible to electrophilic attack. researchgate.net

Radical Reactions Involving Difluoromethoxy Groups and Bromine

Radical reactions offer alternative pathways for the functionalization of this compound, targeting either the C-Br bond or potentially the substituents.

Reactions at the Bromine Atom: The C-Br bond can be cleaved homolytically to generate a pyrazinyl radical. This could be initiated by radical initiators or photolysis and could participate in subsequent radical chain reactions. A more common transformation is radical debromination, which can be achieved using radical-based reducing agents. Alternatively, radical bromination at other positions is a possibility. For example, the radical bromination of a methyl group on a pyrazine ring using N-Bromosuccinimide (NBS) under Wohl-Ziegler conditions has been reported, suggesting that side-chain functionalization is feasible. rsc.orgyoutube.com

Reactions Involving the Difluoromethoxy Group: The difluoromethoxy (OCF₂H) group is generally stable, but the C-H bond within it can participate in radical reactions. The difluoromethyl radical (•CF₂H) is known to be more nucleophilic than the trifluoromethyl radical (•CF₃). nih.gov While direct abstraction of the hydrogen from the OCF₂H group is challenging, the generation of a difluoromethoxy radical (•OCF₂H) from specialized reagents has been demonstrated for the difluoromethoxylation of arenes. nih.gov Conversely, the introduction of a difluoromethyl group (•CF₂H) onto pyridines has been extensively studied, often requiring the generation of the radical from sources like Zn(SO₂CF₂H)₂. nih.govjlu.edu.cnresearchgate.net These studies provide a basis for understanding the potential radical reactivity associated with the difluoromethoxy moiety, even though direct radical transformation of the existing OCF₂H group on the pyrazine ring is less common.

Derivatization and Functionalization Strategies of 2 Bromo 6 Difluoromethoxy Pyrazine

Introduction of Diverse Functionalities via the Bromine Atom

The bromine atom at the 2-position of the pyrazine (B50134) ring is a key handle for introducing a wide array of functional groups through various cross-coupling and substitution reactions.

Amidation and Alkylation Reactions

The carbon-bromine bond in 2-bromo-6-(difluoromethoxy)pyrazine is susceptible to nucleophilic substitution, enabling the introduction of nitrogen and carbon-based substituents.

Amidation reactions, often achieved through palladium-catalyzed Buchwald-Hartwig amination, allow for the formation of C-N bonds. This reaction is a powerful tool for synthesizing a variety of aminopyrazine derivatives. While specific examples for this compound are not extensively documented in the reviewed literature, the general reactivity of bromopyrazines suggests its feasibility. For instance, related compounds like 2,6-dibromopyridine (B144722) can be selectively aminated to produce mono- and di-amino derivatives under high heat and pressure. georgiasouthern.edu

Alkylation reactions introduce new carbon-carbon bonds, expanding the molecular framework. These transformations can be accomplished through various cross-coupling reactions, such as Suzuki, Stille, or Negishi coupling, where the bromine atom is replaced by an alkyl or aryl group from an organometallic reagent.

A summary of representative amination and alkylation reactions on related brominated aza-aromatic compounds is presented below:

| Starting Material | Reagent | Product | Reaction Type |

| 2,6-Dibromopyridine | Methylamine | 2-Bromo-6-methylaminopyridine | Nucleophilic Aromatic Substitution |

| 2,6-Dibromopyridine | Methylamine (excess) | 2,6-Dimethylaminopyridine | Nucleophilic Aromatic Substitution |

This table illustrates the general reactivity of similar brominated heterocycles, providing a model for the potential transformations of this compound.

Formation of Organometallic Intermediates (e.g., Boronate Esters)

The bromine atom can be readily converted into an organometallic species, which can then participate in a wide range of subsequent reactions. A particularly useful transformation is the formation of boronate esters.

The synthesis of pyrazine boronic esters from their corresponding bromides is a well-established and efficient method. researchgate.net This is typically achieved through a palladium-catalyzed Miyaura borylation reaction, which involves the coupling of the bromo-substrate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). researchgate.net This reaction offers a pathway to synthesize a variety of pyrazine boronic esters, which are versatile intermediates in organic synthesis, particularly for Suzuki cross-coupling reactions. researchgate.net

Alternatively, Grignard reagents can be used to synthesize boronic esters. google.com This method involves the reaction of a Grignard reagent, which can be formed from the corresponding aryl halide, with a boron-containing substrate like pinacolborane. google.com

The general scheme for the formation of a pyrazine boronate ester is as follows:

Reaction Scheme for Boronate Ester Formation

Transformations Involving the Difluoromethoxy Group

The difluoromethoxy group (-OCF₂H) imparts unique electronic properties and metabolic stability to the molecule. While generally stable, this group can also be a site for further transformations under specific conditions.

Stability and Reactivity of the Difluoromethoxy Group under Various Conditions

The difluoromethoxy group is known for its high stability due to the strong carbon-fluorine bonds. This stability is a desirable feature in many applications, particularly in the development of pharmaceuticals, as it can block metabolic oxidation at that position.

The reactivity of the difluoromethoxy group is generally low. It is resistant to many common reaction conditions, which allows for selective functionalization at other positions of the molecule, such as the bromine atom. However, under harsh conditions, cleavage of the C-O bond or reactions involving the C-H bond of the difluoromethyl group could potentially occur, although such transformations are not commonly reported for this specific compound.

Derivatization at the Difluoromethoxy Moiety

Direct derivatization of the difluoromethoxy group is challenging due to its inherent stability. The C-F bonds are highly resistant to cleavage, and the C-H bond, while potentially reactive, would require specific and often harsh conditions for functionalization. Therefore, synthetic strategies typically focus on introducing the difluoromethoxy group onto a pre-functionalized pyrazine ring rather than modifying it after its installation.

Synthesis of Complex Polycyclic Pyrazine Systems

This compound serves as a valuable precursor for the synthesis of more complex, polycyclic systems. These larger structures are of interest in various fields, including medicinal chemistry and materials science, due to their diverse biological activities and unique photophysical properties. mdpi.comnih.govmdpi.com

The construction of polycyclic pyrazine systems often involves intramolecular or intermolecular cyclization reactions. The bromine atom and the pyrazine nitrogen atoms can all participate in these ring-forming reactions. For instance, a common strategy involves a Suzuki or other palladium-catalyzed cross-coupling reaction to introduce a substituent at the 2-position that contains a reactive group capable of undergoing a subsequent cyclization reaction.

An illustrative example of building a fused ring system could involve the following conceptual steps:

Suzuki Coupling: Reaction of this compound with an ortho-substituted arylboronic acid (e.g., 2-formylphenylboronic acid) to form a biaryl compound.

Intramolecular Cyclization: Subsequent reaction of the introduced functional group (e.g., the aldehyde) with one of the pyrazine nitrogen atoms or another part of the molecule to form a new heterocyclic ring fused to the pyrazine core.

While specific examples detailing the synthesis of polycyclic systems directly from this compound are not prevalent in the reviewed literature, the general principles of heterocyclic synthesis strongly support its utility as a starting material for such endeavors. The pyrazine ring itself is a key component in many biologically active natural products and synthetic compounds. mdpi.comnih.govmdpi.com

Triazolo[4,3-a]pyrazine Derivatives

The synthesis of triazolo[4,3-a]pyrazines is a prominent derivatization strategy, as this fused heterocyclic scaffold is a core component of numerous biologically active compounds. researchgate.net The general and well-established route to this class of compounds typically proceeds through a two-step sequence starting from a 2-halopyrazine, such as this compound.

The initial and crucial step is the conversion of the 2-bromo-substituent to a 2-hydrazino group. This nucleophilic aromatic substitution is commonly achieved by reacting the 2-bromopyrazine (B1269915) derivative with hydrazine (B178648) hydrate. google.com The resulting intermediate, 2-hydrazino-6-(difluoromethoxy)pyrazine, is the direct precursor for the subsequent cyclization.

The second step involves the cyclization of the hydrazinopyrazine intermediate to form the fused triazole ring. This can be accomplished through various methods, depending on the desired substituent on the triazole ring. For instance, reaction with an appropriate carboxylic acid derivative, often activated with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), or by forming an acylhydrazide followed by dehydration, leads to the formation of the triazolo[4,3-a]pyrazine core. researchgate.netresearchgate.net An alternative method involves reaction with orthoesters or other one-carbon donors to yield the fused triazole system. The synthesis of 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine, a key pharmacophore in several marketed drugs, follows a similar pathway involving the cyclization of a hydrazinopyrazine precursor. researchgate.netnih.gov

A general synthetic scheme is presented below: Step 1: Hydrazinolysis this compound + NH₂NH₂·H₂O → 2-Hydrazino-6-(difluoromethoxy)pyrazine + HBr

Step 2: Cyclization 2-Hydrazino-6-(difluoromethoxy)pyrazine + R-COOH (or its derivative) → Triazolo[4,3-a]pyrazine derivative

This synthetic versatility allows for the introduction of a wide array of substituents onto the triazole ring, enabling the fine-tuning of the molecule's properties for specific biological targets.

Pyrazine-Schiff Base Chelators

The formation of pyrazine-Schiff base chelators represents another important functionalization pathway. Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or a ketone. researchgate.net These compounds and their metal complexes are of significant interest due to their diverse biological activities and their ability to act as chelating agents. nih.gov

To synthesize a Schiff base from this compound, the parent molecule must first be converted into a precursor containing either a primary amino group or a carbonyl functionality.

Route to Amino-Pyrazine Precursor: The bromo-substituent can be replaced by an amino group through various synthetic methods, such as a Buchwald-Hartwig amination or a nucleophilic substitution with an ammonia (B1221849) equivalent. The resulting 2-amino-6-(difluoromethoxy)pyrazine can then be condensed with a suitable aldehyde or ketone to form the desired pyrazine-Schiff base.

Route to Carbonyl-Pyrazine Precursor: Alternatively, the bromo-substituent can be utilized to introduce a carbonyl group. For example, a palladium-catalyzed cyanation reaction can convert the 2-bromo group into a 2-cyano group. google.com The cyano group can then be hydrolyzed to a carboxylic acid, which can be further reduced to an aldehyde or converted to a ketone. This pyrazine-carbonyl derivative can then be reacted with a primary amine to yield the Schiff base. Another approach is the conversion of the cyano group to a pyrazine-2-carbohydrazide, which can then be condensed with an aldehyde or ketone. nih.gov

The general reactions are as follows:

Condensation Reaction: Pyrazine-NH₂ + R-CHO → Pyrazine-N=CH-R + H₂O or Pyrazine-CHO + R-NH₂ → Pyrazine-CH=N-R + H₂O

The resulting pyrazine-Schiff bases, containing both the pyrazine and azomethine moieties, are excellent ligands for coordinating with metal ions, forming stable chelates with potential applications in various fields, including bioinorganic chemistry and catalysis.

Scaffold Hopping and Bioisosteric Replacements in Pyrazine Chemistry

Scaffold hopping and bioisosteric replacement are powerful strategies in modern drug design aimed at discovering novel chemotypes with improved potency, selectivity, and pharmacokinetic properties, or to secure new intellectual property. nih.govacs.org These approaches involve replacing a central molecular core (scaffold) or specific functional groups with alternatives that maintain or enhance the desired biological activity. acs.org

The pyrazine ring is a valuable heterocycle in this context due to its unique electronic and steric properties. It can serve as a bioisosteric replacement for other aromatic or heteroaromatic rings, or it can itself be replaced by a different scaffold in a lead optimization program.

Pyrazine as a Bioisosteric Replacement: In drug discovery, a pyrazine ring might be introduced to replace other heterocyclic systems like pyrazoles, pyridazines, or even a phenyl ring. nih.govmdpi.com For example, in an effort to find novel CB1 receptor antagonists, a methylpyrazole core was successfully replaced with a pyrazine ring, among other heterocycles, leading to a new class of active compounds. nih.gov Such a replacement can alter the molecule's hydrogen bonding capacity, dipole moment, and metabolic stability, potentially leading to an improved drug candidate. The electron-withdrawing nature of the pyrazine ring can influence the pKa of adjacent functional groups and affect interactions with biological targets.

The difluoromethoxy group present in this compound is itself a classic example of a bioisostere, often used to replace a methoxy (B1213986) or a chloro group, providing a unique combination of steric and electronic properties with increased metabolic stability. The interplay between the pyrazine core and its substituents is therefore a critical consideration in the design of new bioactive molecules.

Computational and Theoretical Studies of 2 Bromo 6 Difluoromethoxy Pyrazine and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of pyrazine (B50134) derivatives. mostwiedzy.plnih.gov These methods allow for a detailed analysis of molecular orbitals, electron density distribution, and the prediction of chemical reactivity.

Electronic Structure Analysis and Molecular Orbitals

The electronic structure of a pyrazine ring is characterized by its aromatic nature and the presence of two electron-withdrawing nitrogen atoms in a 1,4-arrangement. nih.govnih.gov This configuration significantly influences the distribution of electrons within the molecule. The substitution of the pyrazine core with a bromine atom and a difluoromethoxy group further modulates its electronic properties.

The pyrazine ring itself is electron-deficient compared to benzene (B151609). mdpi.com The introduction of substituents has predictable effects on the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Bromine Atom: As a halogen, bromine acts as an electron-withdrawing group via induction due to its electronegativity, while also being capable of donating electron density through resonance. Generally, its inductive effect dominates, leading to a lowering of the energy of both HOMO and LUMO.

Difluoromethoxy Group (-OCHF₂): This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This effect is expected to significantly lower the energy levels of the frontier molecular orbitals, making the molecule more resistant to oxidation and more susceptible to nucleophilic attack.

Table 1: Predicted Electronic Effects of Substituents on the Pyrazine Ring

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electron Density | Predicted Impact on HOMO/LUMO Energies |

| Bromine | Electron-withdrawing | Electron-donating (weak) | Net electron-withdrawing | Lowering |

| Difluoromethoxy | Strongly electron-withdrawing | Electron-donating (weak) | Strongly electron-withdrawing | Significant lowering |

Conformer Analysis and Stability of Difluoromethoxy Pyrazines

The conformational preferences of molecules containing a difluoromethoxy group attached to an aromatic ring are a key aspect of their structural chemistry. Studies on analogous trifluoromethoxyarenes have shown that the trifluoromethoxy group (-OCF₃) typically adopts a conformation where it is orthogonal to the plane of the aromatic ring. mdpi.com This preference is driven by the minimization of steric hindrance and electronic repulsion.

For the difluoromethoxy group (-OCHF₂) in 2-bromo-6-(difluoromethoxy)pyrazine, a similar conformational landscape can be predicted. The rotation around the C(ring)–O bond determines the orientation of the -CHF₂ moiety relative to the pyrazine ring. The two primary conformers would involve the hydrogen atom of the difluoromethoxy group being either in the plane of the pyrazine ring (syn or anti to the ring nitrogens) or out of the plane.

Computational models would likely predict that the most stable conformer is one that minimizes steric clashes between the fluorine atoms and the adjacent bromine atom and ring hydrogen. An orthogonal arrangement, similar to that of the trifluoromethoxy group, is a strong possibility, as it would effectively reduce repulsive interactions. The energy barrier to rotation around the C-O bond would also be a key parameter determined through these calculations, indicating the flexibility of this substituent.

Reactivity Predictions (e.g., Nucleophilic Attack Sites)

The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SₙAr). The positions for nucleophilic attack can be predicted by analyzing the electron density distribution and the coefficients of the LUMO. In the case of this compound, the ring carbons are all electron-poor due to the influence of the two ring nitrogens and the strongly electron-withdrawing difluoromethoxy group.

The most probable sites for nucleophilic attack are the carbon atoms bearing the substituents. The bromine atom is a good leaving group, making the C-2 position a prime target for substitution reactions. Computational studies on halo-derivatives of N-heterocycles like pyridine (B92270) have shown that the reactivity order for halogens as leaving groups can be complex, but bromo-substituents are typically readily displaced. nih.gov

Therefore, reactivity predictions based on quantum chemical calculations would indicate that a nucleophile would preferentially attack the C-2 position, leading to the displacement of the bromide ion. The C-6 position, bearing the difluoromethoxy group, would be a less likely site for substitution, as the C-O bond is generally stronger and the -OCHF₂ group is a poorer leaving group compared to bromide.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides insights into electronic properties, molecular modeling and dynamics simulations are essential for exploring the conformational flexibility of molecules and their interactions with larger systems like proteins.

Conformational Landscape of Difluoromethoxy Pyrazines

Building on the conformer analysis from quantum calculations, molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape of difluoromethoxy pyrazines. MD simulations model the movement of atoms over time, allowing for the exploration of different conformational states and the transitions between them.

For this compound, an MD simulation would likely show that the pyrazine ring itself remains planar, while the difluoromethoxy group exhibits rotational flexibility around the C-O bond. The simulation could confirm the lowest energy (most populated) conformation and quantify the relative energies of other accessible conformers. This information is crucial for understanding how the molecule might adapt its shape to fit into a constrained environment, such as the active site of an enzyme.

Ligand-Receptor Interaction Modeling of Pyrazine Derivatives

Molecular docking and other ligand-receptor modeling techniques are used to predict and analyze how a molecule might bind to a biological target, such as a protein receptor or enzyme. nih.govnih.gov These models are invaluable in medicinal chemistry for structure-based drug design. nih.gov Pyrazine derivatives are known to participate in a variety of interactions with protein targets. nih.govacs.orgfigshare.com

A systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB) reveals several key interaction types: acs.orgfigshare.com

Hydrogen Bonds: The nitrogen atoms of the pyrazine ring are frequent hydrogen bond acceptors.

π-π Stacking: The aromatic pyrazine ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. nih.gov

Halogen Bonds: Chloro- and bromo-substituted heterocycles can act as halogen bond donors, interacting with electron-rich atoms like oxygen or sulfur in the protein backbone or side chains.

For this compound, a hypothetical docking study would leverage these principles. The pyrazine nitrogens could anchor the ligand in a binding pocket through hydrogen bonds. The bromine atom could form a halogen bond, a specific and directional interaction that can significantly enhance binding affinity. The difluoromethoxy group, being highly lipophilic, would likely favor binding in a hydrophobic pocket.

Table 2: Potential Ligand-Receptor Interactions for this compound

| Molecular Feature | Potential Interaction Type | Potential Protein Partner (Amino Acid Residue) |

| Pyrazine Ring Nitrogens | Hydrogen Bond (Acceptor) | H-bond donors (e.g., Serine, Threonine, Lysine) |

| Pyrazine Ring | π-π Stacking | Aromatic residues (e.g., Phenylalanine, Tyrosine) |

| Bromine Atom | Halogen Bond (Donor) | H-bond acceptors, Lewis bases (e.g., Carbonyl oxygen of backbone, Aspartate, Glutamate) |

| Difluoromethoxy Group | Hydrophobic Interaction | Nonpolar residues (e.g., Leucine, Isoleucine, Valine) |

These computational models provide a detailed, predictive framework for understanding the chemical and physical properties of this compound, guiding its synthesis and potential application in various fields of chemical research.

Structure-Activity Relationship (SAR) Studies via Computational Methods

While direct computational studies on this compound are not extensively documented in publicly available literature, the principles of Structure-Activity Relationship (SAR) can be inferred from computational analyses of analogous compounds. Quantitative Structure-Activity Relationship (QSAR) models, in particular, are powerful tools for predicting the biological activity of compounds based on their molecular descriptors.

Research on other halogenated nitrogen heterocycles provides a framework for understanding the potential SAR of this compound. For instance, QSAR studies on halogenated pyrimidine (B1678525) derivatives have shown that molecular descriptors such as electronic properties, hydrophobicity, and steric factors play a crucial role in their inhibitory activity against enzymes like human dihydroorotate (B8406146) dehydrogenase. nih.gov The bromine atom in the target compound is expected to contribute to its lipophilicity and may engage in halogen bonding, a type of non-covalent interaction that can influence ligand-receptor binding.

A QSAR study on pyrazoline derivatives as carbonic anhydrase inhibitors further underscores the importance of 3D molecular fields and quantum chemical descriptors in predicting biological activity. researchgate.net These models often reveal that specific spatial arrangements of electrostatic and steric fields are critical for potent inhibition. For this compound, it can be hypothesized that the interplay between the electron-withdrawing nature of the pyrazine ring, the steric and electronic contributions of the bromine atom, and the unique properties of the difluoromethoxy group would be critical determinants of its biological activity.

Table 1: Inferred Structure-Activity Relationship Insights from Analogous Compounds

| Structural Feature | Predicted Influence on Activity | Rationale from Analogous Studies |

| Pyrazine Core | The electron-deficient pyrazine ring can participate in various non-covalent interactions and serves as a scaffold for functional group attachment. nih.gov | Pyrazine-containing compounds exhibit a wide range of biological activities. nih.gov |

| Bromine Atom | Increases lipophilicity and potential for halogen bonding, which can enhance binding affinity to biological targets. | QSAR studies on halogenated heterocycles demonstrate the importance of halogen substituents for activity. nih.gov |

| Difluoromethoxy Group | Modulates electronic properties and lipophilicity. The OCF2H group is more lipophilic than a methoxy (B1213986) group and acts as a "super-halogen." mdpi.com | Studies on difluoromethoxy-substituted compounds show significant alterations in biological activity compared to their methoxy counterparts. mdpi.com |

Prediction of Synthetic Accessibility and Reaction Pathways

Computational methods can also be employed to predict the synthetic feasibility and potential reaction pathways for novel compounds like this compound. The synthesis of highly functionalized pyrazines can be challenging due to the electron-deficient nature of the pyrazine ring. acs.org

The synthetic accessibility of this compound would likely rely on a multi-step sequence. A plausible retrosynthetic analysis would involve the initial formation of a di-substituted pyrazine, followed by the introduction of the bromo and difluoromethoxy groups. The synthesis of trifluoromethoxypyrazines has been reported, providing a potential route for introducing the difluoromethoxy group. mdpi.com The bromination of the pyrazine ring could be achieved through electrophilic substitution, although the electron-deficient nature of the ring makes this challenging. acs.org Alternatively, ortho-lithiation followed by quenching with an electrophilic bromine source could be a viable strategy. researchgate.net

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyrazines. rsc.org For instance, a pre-functionalized pyrazine, such as a chloropyrazine derivative, could undergo a nucleophilic substitution with a difluoromethoxide source. Subsequent bromination could then yield the target compound. The stability of the difluoromethoxy group under various reaction conditions is a critical factor that would need to be considered. mdpi.com

Table 2: Predicted Synthetic Strategies and Key Reactions

| Synthetic Strategy | Key Reactions | Rationale from Literature |

| Sequential Functionalization | Formation of a pyrazine core, followed by sequential introduction of the difluoromethoxy and bromo groups. | General synthetic pathways for pyrazine derivatives often involve multi-step sequences. researchgate.netresearchgate.net |

| Cross-Coupling Reactions | Palladium- or iron-catalyzed cross-coupling of a halogenated pyrazine with a suitable difluoromethoxy-containing reagent. mdpi.comrsc.org | Transition metal-catalyzed reactions are widely used for the functionalization of pyrazines. rsc.org |

| Ortho-lithiation | Directed ortho-lithiation of a difluoromethoxypyrazine followed by reaction with an electrophilic bromine source. acs.orgresearchgate.net | Ortho-lithiation is an effective method for the regioselective functionalization of electron-deficient heterocycles. researchgate.net |

Applications in Advanced Organic Synthesis and Materials Science

2-Bromo-6-(difluoromethoxy)pyrazine as a Versatile Synthetic Intermediate

The utility of this compound as a synthetic intermediate stems from the presence of two key reactive sites: the bromine atom and the electron-deficient pyrazine (B50134) ring. The carbon-bromine bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.orgmdpi.com

The reactivity of halopyrazines has been well-documented, and by analogy, this compound is an excellent substrate for several classes of coupling reactions:

Suzuki-Miyaura Coupling: This reaction pairs the bromopyrazine with an organoboron reagent (such as a boronic acid or ester) to form a new C-C bond. This is a powerful method for introducing aryl, heteroaryl, or alkyl groups at the 2-position of the pyrazine ring. rsc.orgnih.govmdpi.com The reaction is tolerant of a wide range of functional groups and is a cornerstone of pharmaceutical and materials synthesis. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a C-N bond between the bromopyrazine and an amine. wikipedia.orgorganic-chemistry.org It is a premier method for synthesizing aryl amines, which are prevalent in pharmaceuticals and organic electronic materials. wikipedia.orgnih.gov The reaction conditions can be tuned to accommodate a wide variety of amine coupling partners, including primary and secondary amines. nih.gov

Sonogashira Coupling: This reaction involves the coupling of the bromopyrazine with a terminal alkyne to create a pyrazinyl-alkyne. This transformation is valuable for the synthesis of conjugated systems found in functional materials and complex natural products. nih.gov

Stille Coupling: In this reaction, an organotin reagent is coupled with the bromopyrazine, providing another robust method for C-C bond formation. This has been used to synthesize pyrazine-based polymers. rsc.org

The difluoromethoxy group (-OCF₂H) is generally stable under these coupling conditions and serves to modulate the electronic properties of the pyrazine ring. Its electron-withdrawing nature makes the ring more susceptible to certain reactions and influences the properties of the final product, such as metabolic stability or lipophilicity, which is a crucial consideration in drug discovery. mdpi.com

| Reaction Type | Coupling Partner | Bond Formed | Significance |

| Suzuki-Miyaura | Organoboron Reagent | C-C | Introduction of aryl, heteroaryl, alkyl groups |

| Buchwald-Hartwig | Amine | C-N | Synthesis of aryl amines for pharma/materials |

| Sonogashira | Terminal Alkyne | C-C (sp) | Creation of conjugated systems |

| Stille | Organotin Reagent | C-C | Versatile C-C bond formation, polymer synthesis |

Role in the Construction of Complex Molecular Architectures

The pyrazine scaffold is a key building block in a multitude of complex molecular structures, from bioactive natural products to sophisticated supramolecular assemblies. lifechemicals.com this compound serves as an ideal starting point for constructing such architectures due to its defined points of functionalization.

The sequential or orthogonal application of cross-coupling reactions at the bromo position allows for the controlled, step-wise assembly of intricate molecular frameworks. For instance, a Suzuki coupling could be used to attach a large, functionalized aryl group, followed by further modifications on that newly introduced moiety or on the pyrazine ring itself.

Furthermore, the nitrogen atoms of the pyrazine ring act as coordination sites for metal ions. This property is exploited in the construction of coordination polymers and discrete, self-assembled structures like molecular squares and cages. By functionalizing the pyrazine ring through its bromo group, chemists can design ligands with specific steric and electronic properties, thereby directing the assembly of complex, multi-component metal-organic architectures. Research has shown that pyrazine-based ligands can form dinuclear, trinuclear, and even tetranuclear metal complexes.

The combination of a reactive handle (the bromo group) and coordinating atoms (the pyrazine nitrogens) within a single, stable heterocyclic core makes this compound a powerful tool for chemists aiming to build complex, functional molecular systems.

Potential in Polymer and Functional Materials Chemistry

The development of novel polymers and functional materials with tailored electronic and photophysical properties is a major focus of modern chemistry. Pyrazine-containing polymers are of high interest for applications in light-responsive materials and photovoltaics due to the electron-deficient nature of the pyrazine ring, which can facilitate charge transport and separation. lifechemicals.com

This compound is a promising monomer for the synthesis of such materials. The bromo group provides a reactive site for polymerization reactions. For example, Stille or Suzuki polycondensation reactions of a di-functionalized pyrazine (e.g., a dibromopyrazine) with a suitable co-monomer can yield π-conjugated polymers. rsc.orglifechemicals.com While this compound is mono-brominated, it can be used to introduce this specific pyrazine unit as a pendant group or an end-capper in a polymer chain, or it could be converted to a di-functional monomer for polymerization.

The inclusion of the difluoromethoxy group is particularly significant for materials chemistry. This group can enhance the solubility of the resulting polymers, improve their thermal stability, and lower their LUMO (Lowest Unoccupied Molecular Orbital) energy levels. These modifications are highly desirable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Pyridine-containing polymers have also shown promise for applications like contaminant capture and the creation of fluorescent materials. chemrxiv.orgnih.gov

Development of Novel Reagents and Catalysts Utilizing Pyrazine Scaffolds

Pyrazine derivatives are increasingly being used as ligands in transition metal catalysis. rsc.orgnih.gov The nitrogen atoms of the pyrazine ring can coordinate to a metal center, and the pyrazine backbone can be functionalized to create multidentate ligands, such as pincer ligands. These ligands play a crucial role in stabilizing the metal center and modulating its catalytic activity and selectivity.

Research has demonstrated the synthesis of pyrazine-based pincer ligands that form highly active iron complexes for the hydrogenation of carbon dioxide. acs.orgacs.org In these systems, the pyrazine ring is not just a passive scaffold but can actively participate in the catalytic cycle through dearomatization-aromatization steps, a concept known as metal-ligand cooperation. acs.org

This compound represents a valuable platform for the development of new ligand classes. The bromo-substituent can be readily replaced with phosphino, amino, or other donor groups to create novel ligand architectures. The difluoromethoxy group, with its distinct electronic properties, would remain on the pyrazine backbone, influencing the electron density at the metal center. This allows for the fine-tuning of the catalyst's performance, potentially leading to higher efficiency, selectivity, or stability. Chiral ligands based on similar N-heterocycles like pyridine-oxazolines have proven highly effective in asymmetric catalysis, suggesting a promising avenue for pyrazine-based systems. rsc.org

Emerging Research Directions and Future Outlook

Sustainable Synthetic Routes for Difluoromethoxypyrazines

The chemical industry's growing emphasis on green chemistry is steering the development of more environmentally benign and economically viable synthetic methods. For difluoromethoxypyrazines, including 2-bromo-6-(difluoromethoxy)pyrazine, research is moving beyond traditional, often harsh, synthesis conditions. mdpi.com Key areas of development include biocatalysis and the use of greener reagents and solvents.

Biocatalytic approaches, particularly those employing enzymes like transaminases, are showing promise for the synthesis of pyrazine (B50134) cores. nih.govnih.gov These enzymatic reactions offer high selectivity under mild conditions, reducing the need for protecting groups and minimizing waste. nih.govnih.gov For instance, the chemo-enzymatic synthesis of substituted pyrazines can be achieved through the transaminase-mediated amination of ketone precursors, followed by oxidative dimerization. nih.gov This methodology presents a greener alternative to conventional methods that often involve hazardous reagents and generate significant byproducts. tandfonline.com

Furthermore, the development of sustainable methods for introducing the difluoromethoxy group is a critical area of research. This includes exploring alternatives to traditional fluorinating agents, which can be hazardous and difficult to handle. The focus is on developing processes that are not only safer but also more atom-economical. impactfactor.org

Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches for Pyrazines

| Feature | Conventional Synthesis | Sustainable Synthesis (Emerging) |

| Catalysts | Often heavy metals, strong acids/bases | Biocatalysts (e.g., transaminases), milder catalysts |

| Solvents | Often chlorinated or other hazardous solvents | Greener solvents (e.g., water, ionic liquids), solvent-free conditions |

| Reaction Conditions | High temperatures and pressures | Mild temperatures and pressures |

| Byproducts | Often significant, requiring extensive purification | Minimal, often biodegradable |

| Selectivity | Can be low, requiring protecting groups | High chemo-, regio-, and enantioselectivity |

Integration of this compound into Flow Chemistry and Automated Synthesis

The integration of this compound into flow chemistry and automated synthesis platforms represents a significant leap towards rapid and efficient discovery and optimization of new chemical entities. syrris.com Flow chemistry, with its inherent advantages of precise control over reaction parameters, enhanced safety, and scalability, is particularly well-suited for the synthesis and functionalization of heterocyclic compounds. syrris.com

Automated synthesis platforms can accelerate the generation of libraries of pyrazine derivatives for high-throughput screening. researchgate.netsigmaaldrich.com These systems can perform a series of reactions in a programmed sequence, enabling the rapid exploration of a wide range of substituents and reaction conditions. nih.govwikipedia.org This is particularly valuable in medicinal chemistry, where the synthesis of numerous analogs is often required to establish structure-activity relationships (SAR). syrris.com For a molecule like this compound, which serves as a versatile building block, automated synthesis can be employed to quickly generate a diverse set of derivatives for biological evaluation.

Exploration of New Reaction Classes for Pyrazine Derivatives

While traditional cross-coupling reactions have been instrumental in the functionalization of pyrazines, the exploration of novel reaction classes is opening up new avenues for creating molecular complexity. rsc.orgdntb.gov.uarsc.orgresearchgate.net Two areas of particular promise are C-H activation and photoredox catalysis.

C-H activation offers a more atom-economical and step-efficient approach to functionalizing the pyrazine ring by directly converting C-H bonds into new C-C or C-heteroatom bonds, thus avoiding the need for pre-functionalized starting materials. researchgate.netrsc.orgacs.orgmdpi.com This strategy is particularly attractive for the highly electron-deficient pyrazine system. rsc.org

Photoredox catalysis , which utilizes visible light to initiate single-electron transfer processes, provides a mild and powerful tool for a variety of organic transformations. ethz.chacs.orgyoutube.comyoutube.comacs.org This methodology can enable reactions that are difficult to achieve through traditional thermal methods and is compatible with a wide range of functional groups. The application of photoredox catalysis to pyrazine derivatives could unlock novel reaction pathways for the introduction of diverse substituents.

Advanced Spectroscopic and Analytical Characterization Techniques for In-Depth Structural Elucidation

The precise structural elucidation of novel pyrazine derivatives is crucial for understanding their chemical properties and biological activities. Advanced spectroscopic and analytical techniques play a pivotal role in this process.

Mass spectrometry (MS) , particularly coupled with gas chromatography (GC-MS), is a powerful tool for the analysis of halogenated pyrazines. nih.gov It provides information on the molecular weight and fragmentation patterns, which can aid in the identification of unknown compounds and the elucidation of their structures. researchgate.net High-resolution mass spectrometry (HRMS) is essential for determining the exact elemental composition.

X-ray crystallography offers the definitive method for determining the three-dimensional structure of crystalline compounds. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which is invaluable for understanding the solid-state properties and for computational modeling studies.

Table 2: Key Analytical Techniques for the Characterization of this compound

| Technique | Information Provided |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds and determination of molecular weight and fragmentation patterns. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate determination of elemental composition. |

| ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) | Detailed information on the molecular structure, including the connectivity of atoms and the chemical environment of hydrogen, carbon, and fluorine nuclei. |

| X-ray Crystallography | Precise three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. |

Computational-Guided Discovery and Design of Novel Pyrazine Compounds

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design and prediction of the properties of novel compounds. nih.govresearchgate.net For pyrazine derivatives, in silico methods are being increasingly employed to accelerate the discovery process. japsonline.comdoaj.orgbibliomed.org

Molecular docking studies can predict the binding orientation and affinity of pyrazine-based ligands to biological targets, such as enzymes or receptors. jetir.orgresearchgate.netnih.gov This information is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. zlb.de

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structure of pyrazine derivatives with their biological activity. japsonline.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

By leveraging these computational tools, researchers can design novel pyrazine compounds with desired properties, such as enhanced biological activity or improved physicochemical characteristics, before embarking on time-consuming and resource-intensive laboratory synthesis. nih.gov This computational-guided approach holds significant promise for the efficient discovery and development of new drugs and materials based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Bromo-6-(difluoromethoxy)pyrazine, and how can purity be validated?

- The synthesis of brominated pyrazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, bromo-pyrazine intermediates can be functionalized with difluoromethoxy groups via alkoxylation under controlled conditions . Purification methods like column chromatography (e.g., silica gel with hexane/CH₂Cl₂ gradients) are critical to isolate products, as seen in analogous pyrazine syntheses . Purity validation requires NMR (¹H/¹³C) and mass spectrometry (MS) to confirm molecular weight and structural integrity, as demonstrated in triazolopyrazine analogs .

Q. How do vibrational modes and symmetry considerations influence the spectroscopic characterization of this compound?

- Pyrazine derivatives exhibit 24 vibrational modes, with symmetries (e.g., D₂h group) affecting spectral features like IR/Raman bands. Computational models, such as multiconfiguration time-dependent Hartree (MCTDH) wave packet propagation, can predict S₁/S₂ electronic state transitions and vibronic couplings . Symmetry constraints must be enforced in simulations to match experimental UV-Vis or fluorescence spectra .

Q. What role does the difluoromethoxy group play in modulating the electronic properties of pyrazine derivatives?

- Electron-withdrawing groups like difluoromethoxy decrease electron density on the pyrazine ring, altering redox potentials and charge distribution. This is critical in electrocatalysis, where substituent electrophilicity enhances catalytic rates, as shown in graphite-conjugated pyrazines . NMR chemical shifts (e.g., ¹H at δ 8.5–8.6 ppm for pyrazine protons) reflect electronic perturbations from substituents .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data on non-radiative transitions in this compound?

- Discrepancies in fluorescence/phosphorescence yields often arise from vibronic coupling and solvent effects. Quantum-mechanical models (e.g., MCTDH) incorporate all 24 vibrational modes to simulate non-radiative decay pathways, reconciling pressure-dependent Stern-Volmer deviations observed in pyrazine vapor studies . Time-dependent density functional theory (TD-DFT) can further predict excitation energies within 0.1 eV of experimental values .

Q. What strategies enhance the stability of pyrazine-based coordination polymers for spintronic applications?

- Redox-active pyrazine ligands in 2D coordination networks (e.g., CrCl₂(pyrazine)₂) require precise control of metal-ligand electron transfer. Reduced pyrazine scaffolds enable high conductivity (via delocalized electrons) and magnetic coupling (ferrimagnetic order <55 K). Computational AIM analysis identifies noncovalent interactions (e.g., S···N contacts) that stabilize planar oligomers, critical for bandgap engineering .

Q. How do intermolecular interactions of this compound influence protein binding in drug design?

- Pyrazine derivatives engage in hydrogen bonding (N as acceptor), π-stacking, and halogen interactions with proteins. Systematic PDB analyses show that substituents like bromine and difluoromethoxy enhance binding via polar and hydrophobic contacts, making them potent fragments in kinase inhibitors or antimalarials . Molecular dynamics simulations can optimize binding modes by tuning substituent electrophilicity .

Methodological Considerations

- Experimental Design : Use MCTDH or TD-DFT for photophysical simulations ; employ AIM theory for noncovalent interaction analysis in materials .

- Data Contradictions : Cross-validate spectral data with symmetry-adapted computational models ; reconcile electrochemical activity with substituent effects using linear free-energy relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.